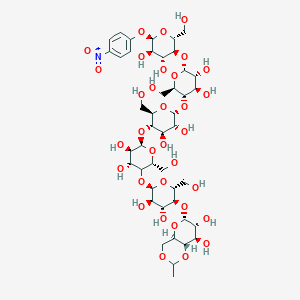

Enp maltoheptaoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enp maltoheptaoside, also known as this compound, is a useful research compound. Its molecular formula is C44H67NO33 and its molecular weight is 1138 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis and Amylase Activity Detection

BPNPG7 demonstrates selective cleavage by endo-acting α-amylases while resisting degradation by exo-acting enzymes like amyloglucosidase or β-amylase due to its terminal blocking group . Upon α-amylase action, the substrate releases a nitrophenyl oligosaccharide intermediate, which undergoes rapid hydrolysis by thermostable α-glucosidase to yield p-nitrophenol (detectable at 400 nm) and glucose .

Key parameters of this reaction system:

| Parameter | Value/Description |

|---|---|

| Detection wavelength | 400 nm (phenolate ion) |

| Activity unit definition | 1 Ceralpha unit = 1 µmol p-nitrophenol/min |

| Enzyme specificity | Endo-acting α-amylases only |

This assay system shows consistent performance across α-amylases from Bacillus stearothermophilus (95-115 U/mg) and Paenibacillus macerans (0.13 U/mg α-CD hydrolysis activity) .

Cyclodextrin Glucanotransferase (CGTase)-Mediated Coupling

BPNPG7 participates in enzymatic glycosylation reactions catalyzed by CGTases from extremophile bacteria:

Comparative CGTase performance :

| Source Organism | Coupling Activity (U/mg) | α-CD Hydrolysis (U/mg) | Primary Product |

|---|---|---|---|

| Paenibacillus macerans | 105 ± 3 | 0.13 ± 0.02 | β-dodecyl maltooctaoside |

| Thermoanaerobacter sp. | 112 ± 5 | 4.7 ± 0.3 | Polydisperse alkyl glycosides |

| Carboxydocella sp. (CspCGT13) | 98 ± 4 | 10.5 ± 0.8 | Extended-chain glycosides |

The Paenibacillus CGTase produces β-dodecyl maltooctaoside with 89% yield due to minimal disproportionation activity, while Carboxydocella sp. CGTase creates longer-chain products through enhanced secondary reactions .

Stability Under Analytical Conditions

The blocking group confers exceptional stability:

These properties make BPNPG7 invaluable for precise enzyme activity measurements in complex biological matrices. Current research focuses on engineering thermostable CGTases to improve glycosylation efficiency and developing continuous-flow systems for large-scale alkyl glycoside production .

Propriétés

Numéro CAS |

119330-13-1 |

|---|---|

Formule moléculaire |

C44H67NO33 |

Poids moléculaire |

1138 g/mol |

Nom IUPAC |

(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

InChI |

InChI=1S/C44H67NO33/c1-12-65-11-20-38(66-12)26(56)32(62)44(73-20)78-37-19(10-50)72-43(31(61)25(37)55)77-36-18(9-49)71-42(30(60)24(36)54)76-35-17(8-48)70-41(29(59)23(35)53)75-34-16(7-47)69-40(28(58)22(34)52)74-33-15(6-46)68-39(27(57)21(33)51)67-14-4-2-13(3-5-14)45(63)64/h2-5,12,15-44,46-62H,6-11H2,1H3/t12?,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39+,40-,41-,42-,43-,44-/m1/s1 |

Clé InChI |

WXRSFQBPFIARRL-LCWRKSLESA-N |

SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |

SMILES isomérique |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |

SMILES canonique |

CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |

Synonymes |

4,6-ethylidene-4-nitrophenyl maltoheptaoside ENP maltoheptaoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.